molecular formula C6H8SSe2 B14419115 3,4-Bis(methylselanyl)thiophene CAS No. 82962-43-4

3,4-Bis(methylselanyl)thiophene

Cat. No.: B14419115
CAS No.: 82962-43-4
M. Wt: 270.1 g/mol
InChI Key: DZTVFPHTHHSFBQ-UHFFFAOYSA-N
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Description

3,4-Bis(methylselanyl)thiophene is a thiophene derivative substituted with methylselanyl (-SeMe) groups at the 3- and 4-positions of the thiophene ring. Selenium-containing substituents are expected to influence electronic properties, solubility, and intermolecular interactions due to selenium’s larger atomic radius, polarizability, and moderate electron-donating capacity compared to oxygen or sulfur .

Properties

CAS No.

82962-43-4

Molecular Formula

C6H8SSe2

Molecular Weight

270.1 g/mol

IUPAC Name

3,4-bis(methylselanyl)thiophene

InChI

InChI=1S/C6H8SSe2/c1-8-5-3-7-4-6(5)9-2/h3-4H,1-2H3

InChI Key

DZTVFPHTHHSFBQ-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CSC=C1[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(methylselanyl)thiophene typically involves the introduction of methylselanyl groups onto a thiophene ring. One common method is the reaction of thiophene with methylselanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(methylselanyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(methylselanyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Bis(methylselanyl)thiophene largely depends on its ability to interact with biological molecules through its selenium atoms. Selenium can form selenoenzymes that play a role in antioxidant defense by reducing oxidative stress. The compound may also interact with cellular pathways involved in apoptosis and cell proliferation, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

3,4-ethylenedioxythiophene (EDOT)
  • Substituents : Ethylenedioxy (-OCH₂CH₂O-) bridge at 3,4-positions.
  • Synthesis: Electrochemical or chemical oxidation of EDOT monomers, as described for PEDOT (poly(3,4-ethylenedioxythiophene)) .
  • Key Properties :
    • High conductivity (300–500 S/cm) and thermal stability (degradation above 150°C) due to oxygen’s electron-donating effect and planar polymer backbone .
    • Low bandgap (~1.6 eV) ideal for electrochromic devices and conductive polymers .
  • Applications : Transparent conductive layers, organic photovoltaics, and biosensors .
3,4-Dihexylthiophene
  • Substituents : Hexyl (-C₆H₁₃) chains at 3,4-positions.
  • Key Properties :
    • Enhanced solubility in organic solvents due to alkyl chains.
    • Reduced conductivity compared to EDOT due to insulating alkyl groups.
  • Applications : Solubility enhancers in polymer blends .
3,4-Bis(methoxycarbonylmethyl)thiophene
  • Substituents : Methoxycarbonylmethyl (-CH₂CO₂Me) groups at 3,4-positions.
  • Synthesis : PdI₂/KI-catalyzed carbonylative carbocyclization of dipropargyl sulfide, yielding 40% isolated yield .
  • Key Properties :
    • Electron-withdrawing substituents reduce conjugation efficiency.
    • Used as intermediates in further functionalization .
3,4-Bis(methylselanyl)thiophene (Inferred)
  • Substituents : Methylselanyl (-SeMe) groups at 3,4-positions.
  • Key Properties (Inferred): Moderate electron donation (Se less electronegative than O but more polarizable than S). Potential for enhanced charge transport due to Se···Se interactions in solid state. Lower thermal stability compared to EDOT but higher than alkylated derivatives.

Comparative Data Table

Compound Substituents Synthesis Method Conductivity (S/cm) Thermal Stability (°C) Applications
3,4-Bis(methylselanyl)thiophene* -SeMe Not reported ~10–50 (inferred) <150 (inferred) Organic electronics, sensors
EDOT -OCH₂CH₂O- Electrochemical oxidation 300–500 >150 Conductive polymers, electrochromics
3,4-Dihexylthiophene -C₆H₁₃ Alkylation reactions <1 >200 Solubility modifiers
3,4-Bis(methoxycarbonylmethyl)thiophene -CH₂CO₂Me Pd-catalyzed carbocyclization Insulating ~100–150 Synthetic intermediates

*Inferred properties due to lack of direct evidence.

Key Research Findings

Electronic Effects :

  • EDOT’s oxygen atoms stabilize the polymer backbone via electron donation, enabling high conductivity .
  • Selenium’s polarizability in 3,4-Bis(methylselanyl)thiophene may improve charge-carrier mobility but could reduce oxidative stability compared to EDOT.

Thermal and Environmental Stability :

  • PEDOT retains conductivity under ambient conditions , whereas selenium compounds may degrade faster due to Se’s susceptibility to oxidation.

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